molecular formula C7H5BrClFO B2999566 2-Bromo-6-chloro-4-fluoroanisole CAS No. 222712-93-8

2-Bromo-6-chloro-4-fluoroanisole

Cat. No.: B2999566
CAS No.: 222712-93-8
M. Wt: 239.47
InChI Key: INSGMVAPTMIFKL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloro-4-fluoroanisole can be synthesized through various methods, including electrophilic substitution reactions. One common method involves the bromination, chlorination, and fluorination of anisole under controlled conditions . The reaction typically requires the use of bromine, chlorine, and fluorine sources, along with appropriate catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-fluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed:

Scientific Research Applications

2-Bromo-6-chloro-4-fluoroanisole has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-4-fluoroanisole is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the anisole ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGMVAPTMIFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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